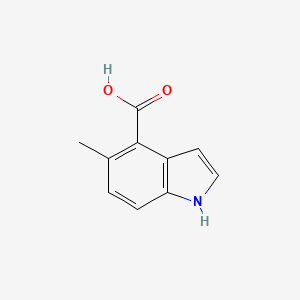

5-methyl-1H-indole-4-carboxylic acid

Vue d'ensemble

Description

5-Methyl-1H-indole-4-carboxylic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Mécanisme D'action

Target of Action

It is known that indole derivatives bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives.

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to influence a broad range of biochemical pathways due to their interaction with multiple targets .

Pharmacokinetics

The pharmacokinetic properties of indole derivatives can vary widely, influencing their bioavailability and therapeutic potential .

Result of Action

Indole derivatives are known to exhibit a wide range of biological activities, suggesting they can have diverse molecular and cellular effects .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of indole derivatives .

Analyse Biochimique

Biochemical Properties

5-Methyl-1H-indole-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, thereby modulating its catalytic activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound has been shown to modulate the expression of genes involved in oxidative stress responses . This modulation can lead to changes in cellular metabolism, enhancing the cell’s ability to cope with oxidative damage.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as receptors or enzymes, altering their activity. For instance, it has been found to inhibit the activity of certain kinases, which are enzymes that play a key role in cell signaling pathways . This inhibition can lead to downstream effects on gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to this compound has been observed to cause sustained changes in cellular function, including alterations in cell growth and differentiation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact, while higher doses can lead to significant biological effects. For example, high doses of this compound have been associated with toxic effects, such as liver damage and oxidative stress . These findings highlight the importance of dosage in determining the compound’s safety and efficacy.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, which convert it into various metabolites . These metabolic processes can affect the compound’s bioavailability and activity, influencing its overall biological effects.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1H-indole-4-carboxylic acid typically involves the esterification of indole-5-carboxylic acid followed by methylation. One common method involves the reaction of indole-5-carboxylic acid with methanol in the presence of a strong acid catalyst to form methyl indole-5-carboxylate. This intermediate is then methylated at the 5-position using methyl iodide and a base such as potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Analyse Des Réactions Chimiques

Types of Reactions

5-Methyl-1H-indole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it to the corresponding alcohols or amines.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions include various substituted indoles, quinones, and alcohols or amines, depending on the specific reaction conditions .

Applications De Recherche Scientifique

Pharmaceutical Applications

5-Methyl-1H-indole-4-carboxylic acid has emerged as a vital intermediate in the synthesis of numerous pharmaceutical compounds. Its derivatives are being investigated for their neuroprotective properties, particularly in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Research indicates that certain derivatives exhibit strong inhibition of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegeneration. For instance, studies have shown that hybrids of this compound demonstrate antioxidant activity and can effectively cross the blood-brain barrier (BBB), making them promising candidates for drug development aimed at neuroprotection .

Agricultural Chemistry

In agricultural chemistry, this compound is utilized in the formulation of agrochemicals. Its derivatives are being explored for their potential as environmentally friendly pesticides and herbicides. The compound's structure allows for modifications that enhance its efficacy while minimizing ecological impact. This application is crucial as the agricultural sector increasingly seeks sustainable alternatives to traditional chemical agents .

Biochemical Research

Researchers employ this compound in various biochemical studies, particularly those focusing on enzyme activity and metabolic pathways. The compound aids in understanding biological processes by serving as a substrate or inhibitor in enzyme assays. Its role in studying metabolic pathways is essential for elucidating mechanisms underlying various diseases and biological functions .

Material Science

The unique chemical properties of this compound make it a candidate for applications in material science. Researchers are investigating its potential in developing advanced materials, including polymers and coatings. The compound's ability to form stable bonds and its thermal stability are particularly valuable for creating durable materials with specific functional properties .

Neuroprotective Properties

A study highlighted the neuroprotective effects of derivatives of this compound against oxidative stress in neuronal cell lines. These compounds showed significant inhibition of lipid peroxidation and superoxide generation, indicating their potential as multifunctional agents for treating neurodegenerative diseases .

Agricultural Applications

Research into the agricultural applications of this compound has demonstrated its effectiveness as a biopesticide. Field trials have shown that formulations based on this compound can reduce pest populations while being less harmful to beneficial insects compared to conventional pesticides .

Material Science Innovations

Innovative uses of this compound in material science have led to the development of new polymer blends that exhibit enhanced mechanical properties and thermal stability. These materials are being tested for applications ranging from coatings to structural components in various industries .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Indole-3-carboxylic acid

- Indole-5-carboxylic acid

- Methyl indole-5-carboxylate

Comparison

5-Methyl-1H-indole-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to indole-3-carboxylic acid and indole-5-carboxylic acid, the methyl group at the 5-position can enhance its lipophilicity and potentially improve its ability to cross cell membranes .

Activité Biologique

5-Methyl-1H-indole-4-carboxylic acid (5-MICA) is an indole derivative that has garnered attention for its diverse biological activities. This article explores the compound's mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by relevant data and research findings.

5-MICA is characterized by its indole structure with a carboxylic acid functional group at the 4-position and a methyl group at the 5-position. Its chemical formula is , and it has been identified as a significant building block in organic synthesis due to its reactive functional groups.

The biological activity of 5-MICA is attributed to its ability to interact with various biological targets, including enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : 5-MICA has been shown to inhibit cytochrome P450 enzymes, which are essential for drug metabolism and synthesis of steroid hormones. This inhibition can lead to altered metabolic pathways, impacting drug efficacy and toxicity.

- Cell Signaling Modulation : The compound influences cell signaling pathways by modulating gene expression related to oxidative stress responses. This activity suggests a potential role in protecting cells from oxidative damage.

- Receptor Binding : Indole derivatives, including 5-MICA, exhibit high affinity for various receptors, leading to antiviral, anti-inflammatory, and anticancer activities .

Anticancer Properties

Indole derivatives are known for their anticancer activities. Studies have shown that compounds similar to 5-MICA can induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of cell cycle regulators . The specific effects of 5-MICA on different cancer types remain an area for future investigation.

Anti-inflammatory Effects

5-MICA has shown potential anti-inflammatory properties by inhibiting pathways associated with inflammation. This effect could be beneficial in treating conditions like arthritis or other inflammatory diseases.

Pharmacokinetics and Dosage Effects

The pharmacokinetic profile of 5-MICA suggests that its bioavailability may be influenced by its solubility and stability under physiological conditions. Studies indicate that the compound remains stable under standard laboratory conditions but may degrade over time if not properly stored.

Dosage Studies : In animal models, varying dosages of 5-MICA reveal a dose-dependent relationship with biological effects. Higher doses have been associated with increased toxicity, including liver damage and oxidative stress, while lower doses may exhibit minimal effects.

Comparative Analysis with Similar Compounds

| Compound | Structure Features | Biological Activity |

|---|---|---|

| This compound | Methyl group at C5; carboxylic acid at C4 | Antiviral, anticancer, anti-inflammatory |

| Indole-3-carboxylic acid | Carboxylic acid at C3 | Antimicrobial, anticancer |

| Indole-5-carboxylic acid | Carboxylic acid at C5 | Antioxidant, anti-inflammatory |

The unique substitution pattern of 5-MICA enhances its lipophilicity compared to other indole derivatives, potentially improving its ability to cross cell membranes and exert biological effects more effectively.

Case Studies and Research Findings

- Antiviral Efficacy : A study on structurally related indole derivatives demonstrated significant inhibition of HIV integrase activity with IC50 values ranging from 3.11 μM to higher concentrations depending on structural modifications . These findings suggest that similar approaches could be applied to explore the antiviral potential of 5-MICA.

- Cytotoxicity in Cancer Cells : Research into related compounds has indicated varying degrees of cytotoxicity against cancer cell lines, with some derivatives showing IC50 values lower than conventional chemotherapeutics . Future studies should specifically target 5-MICA's effects on different cancer types.

- Inflammatory Response Modulation : Experimental evidence supports the role of indole derivatives in modulating inflammatory responses through inhibition of pro-inflammatory cytokines. Investigations into the specific pathways affected by 5-MICA could yield valuable insights for therapeutic applications.

Propriétés

IUPAC Name |

5-methyl-1H-indole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-6-2-3-8-7(4-5-11-8)9(6)10(12)13/h2-5,11H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXUCBSBKXSNLIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)NC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.